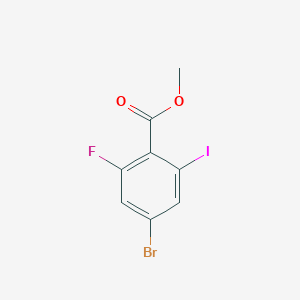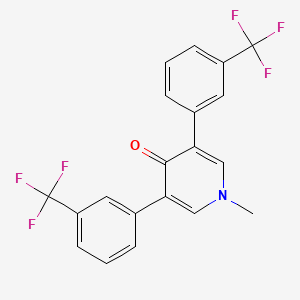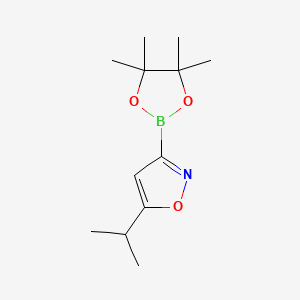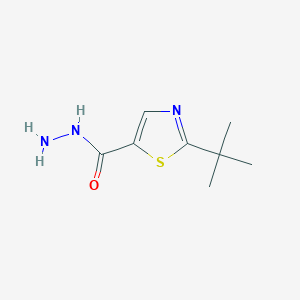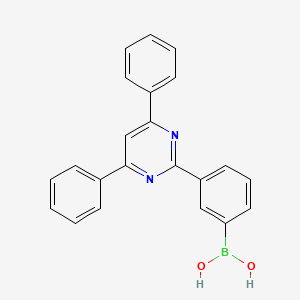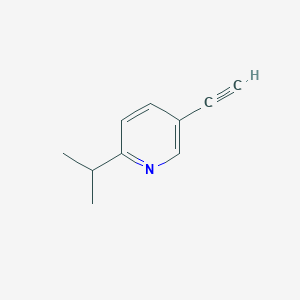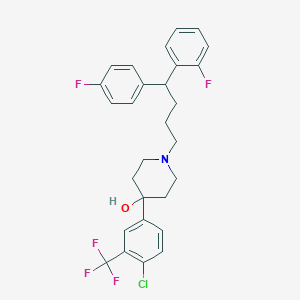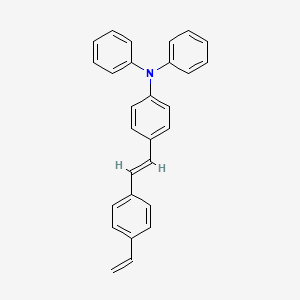
N,N-Diphenyl-4-(4-vinylstyryl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diphenyl-4-(4-vinylstyryl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of two phenyl groups attached to the nitrogen atom and a vinylstyryl group attached to the para position of the aniline ring. It is known for its applications in organic electronics and materials science due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenyl-4-(4-vinylstyryl)aniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Aniline Derivative: The initial step involves the synthesis of N,N-diphenylaniline through the reaction of aniline with diphenylamine in the presence of a suitable catalyst.
Vinylation: The next step is the introduction of the vinyl group. This can be achieved through a Heck reaction, where N,N-diphenylaniline is reacted with a vinyl halide (such as vinyl bromide) in the presence of a palladium catalyst and a base.
Styryl Group Introduction: Finally, the styryl group is introduced through a Wittig reaction, where the vinylated aniline derivative is reacted with a suitable aldehyde (such as benzaldehyde) in the presence of a phosphonium ylide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and reagents are chosen based on cost-effectiveness and availability. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diphenyl-4-(4-vinylstyryl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for the introduction of various functional groups. Common reagents include halogens and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Halogenated or sulfonated aniline derivatives.
Aplicaciones Científicas De Investigación
N,N-Diphenyl-4-(4-vinylstyryl)aniline has a wide range of applications in scientific research:
Organic Electronics: Used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Employed in the synthesis of conjugated polymers and copolymers for advanced materials with unique electronic properties.
Biological Research: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicinal Chemistry: Explored for its potential as a pharmacophore in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of N,N-Diphenyl-4-(4-vinylstyryl)aniline is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges through its conjugated system. In biological applications, its fluorescence properties are utilized for imaging and detection purposes.
Comparación Con Compuestos Similares
N,N-Diphenyl-4-(phenylethynyl)aniline: Similar structure but with an ethynyl group instead of a vinyl group.
N,N-Diphenyl-4-(pyren-1-yl)aniline: Contains a pyrene group, used in OLEDs for its strong fluorescence.
4-(4-Nitrostyryl)-N,N-diphenylaniline: Contains a nitro group, used in materials science for its electron-accepting properties.
Uniqueness: N,N-Diphenyl-4-(4-vinylstyryl)aniline is unique due to the presence of both vinyl and styryl groups, which provide a balance of electronic properties suitable for various applications in organic electronics and materials science. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for synthetic chemistry.
Propiedades
Fórmula molecular |
C28H23N |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
4-[(E)-2-(4-ethenylphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C28H23N/c1-2-23-13-15-24(16-14-23)17-18-25-19-21-28(22-20-25)29(26-9-5-3-6-10-26)27-11-7-4-8-12-27/h2-22H,1H2/b18-17+ |
Clave InChI |
CJUQWHLMEDBASB-ISLYRVAYSA-N |
SMILES isomérico |
C=CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C=CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


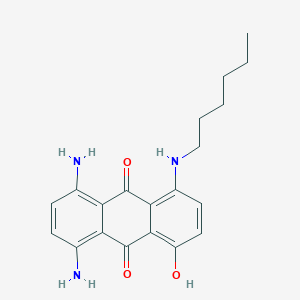

![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
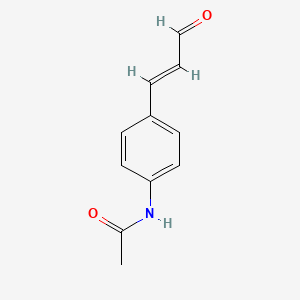
![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)
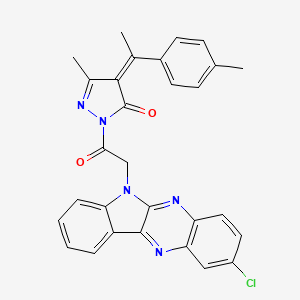
![((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane](/img/structure/B13137504.png)
